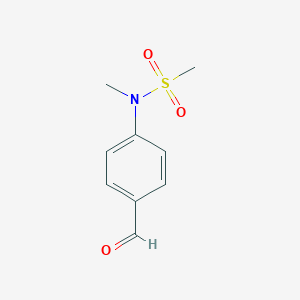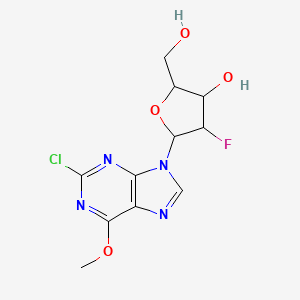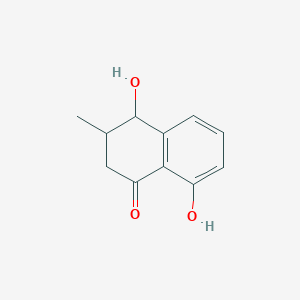![molecular formula C27H46 B12103776 10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12103776.png)
10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene: is a complex organic compound with a cyclopenta[a]phenanthrene core structure. This compound is a derivative of sterols and is structurally related to cholesterol and other sterol molecules. It is characterized by its multiple ring structure and the presence of methyl groups at specific positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene involves several steps, starting from simpler steroidal precursors. The process typically includes:
Hydrogenation: This step involves the addition of hydrogen to unsaturated bonds in the precursor molecules.
Methylation: Introduction of methyl groups at specific positions using reagents like methyl iodide.
Cyclization: Formation of the cyclopenta[a]phenanthrene core through intramolecular reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation and methylation processes, often using catalysts to enhance reaction efficiency. The conditions are carefully controlled to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Various substitution reactions can occur, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products:
Oxidation Products: Ketones, alcohols.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives, amines.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Steroidal Derivatives: Used as a precursor for synthesizing various steroidal compounds.
Catalysis Studies: Employed in studying catalytic processes involving complex organic molecules.
Biology:
Cell Membrane Studies: Investigated for its role in cell membrane structure and function.
Hormone Research: Used in the study of steroid hormones and their biological effects.
Medicine:
Drug Development: Explored as a potential lead compound for developing new pharmaceuticals.
Cholesterol Metabolism: Studied for its impact on cholesterol metabolism and related disorders.
Industry:
Cosmetics: Utilized in the formulation of skincare products.
Nutraceuticals: Incorporated into dietary supplements for its potential health benefits.
Mecanismo De Acción
The mechanism of action of 10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with cell membrane components, influencing membrane fluidity and function.
Pathways: It may modulate pathways involved in cholesterol metabolism, hormone synthesis, and signal transduction.
Comparación Con Compuestos Similares
Cholesterol: A well-known sterol with a similar core structure but different functional groups.
Stigmasterol: Another sterol with a similar structure but additional double bonds and functional groups.
Ergosterol: A sterol found in fungi, structurally similar but with distinct functional groups.
Uniqueness:
Structural Features: The specific arrangement of methyl groups and the cyclopenta[a]phenanthrene core make it unique.
Biological Activity: Its distinct interactions with biological membranes and pathways differentiate it from other sterols.
This comprehensive overview provides insights into the synthesis, reactions, applications, and uniqueness of 10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
Propiedades
IUPAC Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-21,23,25H,6-18H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYUFUGUVLIJNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2=C3CCC4CCCCC4(C3CCC12C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3a,5a,5b,8,8,11a-Hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12103744.png)


![2-[2-(Phenylmethoxycarbonylamino)hexanoylamino]hexanoic acid](/img/structure/B12103754.png)
![5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol](/img/structure/B12103762.png)
![2-[2,6-Bis(phenylmethoxycarbonylamino)hexanoylamino]-3-hydroxypropanoic acid](/img/structure/B12103764.png)
